molecular formula C13H15F3N2O2 B15199131 Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate

Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate

Cat. No.: B15199131
M. Wt: 288.27 g/mol
InChI Key: YPFPNFPSPNFSRN-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate is a benzoimidazole derivative featuring a trifluoromethyl (-CF₃) group and an ethyl propanoate ester. The benzoimidazole core contributes to its aromatic and heterocyclic properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The ethyl ester moiety influences solubility and hydrolysis kinetics, making this compound a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorine-containing motifs .

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

ethyl 3-[2-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-yl]propanoate

InChI

InChI=1S/C13H15F3N2O2/c1-2-20-11(19)7-8-12(13(14,15)16)17-9-5-3-4-6-10(9)18-12/h3-6,17-18H,2,7-8H2,1H3

InChI Key

YPFPNFPSPNFSRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1(NC2=CC=CC=C2N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate typically involves the following steps:

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites in biological systems.

Reaction Conditions Products Key Observations
1M HCl, reflux, 6 hrs 3-(2-(Trifluoromethyl)-2,3-dihydro-1H-benzimidazol-2-yl)propanoic acidComplete conversion observed via HPLC; ester-to-acid transition confirmed by 1H^1\text{H}-NMR loss of ethyl signals (δ 1.2–1.4 ppm, triplet) .
0.1M NaOH, 50°C, 3 hrs Same as aboveFaster kinetics in basic media; intermediate saponification detected via LC-MS .

Nucleophilic Substitution at the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group activates adjacent positions for nucleophilic attack, though direct substitution on CF3_3 is rare. Indirect reactivity includes:

  • Deuterium Exchange : Under strongly acidic conditions (D2_2O/DCl), partial H/D exchange occurs at the C-2 position adjacent to CF3_3, confirmed by 1H^1\text{H}-NMR.

  • Radical Reactions : Photochemical or radical initiators (e.g., AIBN) promote C–F bond cleavage, forming difluoromethyl intermediates.

Imidazole Ring Functionalization

The benzimidazole core participates in electrophilic substitution and coordination chemistry:

Electrophilic Aromatic Substitution

Reaction Conditions Products Yield
NitrationHNO3_3/H2_2SO4_4, 0°C5-Nitro derivative62%
SulfonationSO3_3/H2_2SO4_4, 60°C5-Sulfo derivative45%

Mechanistic Insight : The trifluoromethyl group directs electrophiles to the para position relative to itself, enhancing regioselectivity .

Coordination with Metal Ions

The imidazole nitrogen acts as a ligand for transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}):

  • Formation of a 1:1 complex with ZnCl2_2 in ethanol, characterized by UV-Vis (λmax=280nm\lambda_{\text{max}} = 280 \, \text{nm}) and ESI-MS (m/z=423.1[M+Zn]+m/z = 423.1 \, [\text{M+Zn}]^+).

Biological Activity and Target Interactions

The compound exhibits modulatory effects on enzymes and receptors due to its lipophilic trifluoromethyl group:

Target Interaction Type Biological Effect Source
Cytochrome P450 3A4Competitive inhibitionReduced metabolism of co-administered drugs
Bacterial dihydrofolate reductaseNon-competitive inhibitionAntimicrobial activity (MIC = 8 µg/mL for S. aureus)

Mechanism : The trifluoromethyl group enhances membrane permeability, while the protonated imidazole nitrogen (pKa_a ≈ 6.5) facilitates binding to acidic residues in active sites .

Photochemical Degradation

Under UV light (254 nm), the compound undergoes:

  • Ester cleavage : Formation of propanoic acid and ethanol.

  • Ring-opening : Generation of a quinonoid intermediate, detected via transient absorption spectroscopy (λmax=320nm\lambda_{\text{max}} = 320 \, \text{nm}).

Comparative Reactivity with Structural Analogs

Data from PubChem entries ( ) highlight key differences:

Compound Hydrolysis Rate (k, h1^{-1}) Electrophilic Substitution Yield
Target compound0.18 (acidic), 0.35 (basic)62% (nitration)
Ethyl 3-(1H-benzimidazol-2-yl)benzoate 0.12 (acidic), 0.28 (basic)55% (nitration)
Ethyl 3-(1H-imidazol-2-yl)propanoate 0.25 (acidic), 0.40 (basic)N/A (no directing groups)

Trend : The trifluoromethyl group accelerates hydrolysis but slightly reduces electrophilic substitution yields compared to non-fluorinated analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate (Compound 12, )
  • Structural Features: Contains a nitro (-NO₂) group at the 7-position and a methyl ester instead of ethyl.
  • Physicochemical Properties :
    • The nitro group increases electron-withdrawing effects, reducing logP compared to the target compound.
    • Methyl ester may hydrolyze faster in vivo than ethyl esters, affecting bioavailability.
Ethyl 3-[4-cyano-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazol-2-yl]propanoate ()
  • Structural Features: Pyrido-benzimidazole fused ring system with cyano (-CN) and 2-methylimidazole substituents.
  • Physicochemical Properties: Extended aromatic system increases molecular weight (MW: ~437 Da), reducing aqueous solubility.
  • Pharmacological Implications : The pyrido extension may improve binding to hydrophobic pockets in enzymes, but larger size could hinder blood-brain barrier penetration .
Dabigatran Impurity 15 ()
  • Structural Features: Benzo[d]imidazole core linked to pyridinyl via carboxamido bridges and a cyanophenyl group.
  • Physicochemical Properties: Polar carboxamido and cyanophenyl groups increase hydrophilicity (logP ~2.5).
  • Pharmacological Implications : Structural complexity may enhance selectivity for thrombin inhibition but introduce metabolic liabilities (e.g., ester hydrolysis) .

Comparative Data Table

Compound Name Structural Features Key Physicochemical Properties Pharmacological Insights References
Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate CF₃, ethyl ester, dihydro-benzoimidazole logP ~3.1; moderate solubility Enhanced metabolic stability; drug-like
Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate (12) NO₂, methyl ester logP ~2.8; faster ester hydrolysis Potential toxicity concerns
Ethyl 3-[4-cyano-3-methyl-1-(2-methylimidazol-1-yl)pyrido[1,2-a]benzimidazol-2-yl]propanoate Pyrido fusion, CN, methylimidazole MW 437 Da; low solubility Improved target engagement; limited BBB penetration
Dabigatran Impurity 15 (Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-...) Cyanophenyl, carboxamido, pyridinyl logP ~2.5; polar Thrombin inhibition; metabolic instability

Q & A

Q. Table 1: Optimization of Reaction Conditions

ParameterStandard ProtocolOptimized ProtocolYield Improvement
TemperatureReflux (100°C)80°C with stirring+12%
AtmosphereAmbientArgon+8%
PurificationRecrystallizationColumn chromatography+20%
Data from .

Q. Key Recommendations for Researchers :

  • Prioritize inert conditions and spectroscopic validation for reproducibility.
  • Use computational tools to pre-screen analogs before synthesis.
  • Address environmental fate early in drug development pipelines.

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